3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid
Description
3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid (CAS: 1086386-07-3) is a brominated aromatic propanoic acid derivative with a molecular formula of C₁₀H₉BrF₂O₃ and a molecular weight of 295.09 g/mol . The compound features a phenyl ring substituted with a bromine atom at the 5-position and a difluoromethoxy group (-OCF₂H) at the 2-position, linked to a propanoic acid side chain. This compound is relevant in pharmaceutical research, particularly as a precursor or impurity in drug synthesis .
Properties
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKRXKQBXJPZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652805 | |
| Record name | 3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-07-3 | |
| Record name | 3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrF2O3. The presence of the bromine atom and the difluoromethoxy group contributes to its unique chemical properties, enhancing its lipophilicity and potential for biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly anti-inflammatory and analgesic effects. The difluoromethoxy group is believed to enhance the compound's bioavailability, making it a candidate for further pharmacological studies aimed at treating inflammatory conditions such as arthritis.
The mechanism of action involves the compound's interaction with specific molecular targets, potentially influencing inflammatory pathways. The lipophilicity imparted by the difluoromethoxy group allows for effective penetration into biological membranes, facilitating interactions with enzymes or receptors involved in inflammation.
Anti-Inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines in treated cell lines compared to controls. This suggests that the compound may inhibit key signaling pathways involved in inflammation.
Analgesic Effects
In another study, the analgesic properties were evaluated using animal models. The compound exhibited dose-dependent pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent for pain management .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C10H9BrF2O3 | Anti-inflammatory, analgesic |
| 3-[5-Chloro-2-(difluoromethoxy)phenyl]propanoic acid | C10H9ClF2O3 | Anti-inflammatory |
| 3-[5-Bromo-2-(trifluoromethoxy)phenyl]propanoic acid | C10H9BrF3O3 | Analgesic |
This table highlights how variations in substituents affect biological activity, emphasizing the unique profile of this compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the primary applications of 3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid is in the development of anticancer drugs. Its structural features enable it to interact with biological targets, potentially leading to the modulation of cancer cell growth. Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity, making this compound a candidate for further research in oncology.
1.2 Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory therapies. Its ability to inhibit certain biological pathways involved in inflammation could lead to the development of novel therapeutic agents for conditions characterized by chronic inflammation.
1.3 Neurodegenerative Disorders
Research indicates that derivatives of this compound may serve as inhibitors of β-secretase (BACE), an enzyme implicated in Alzheimer's disease. By modulating BACE activity, these compounds could help reduce amyloid plaque formation, which is a hallmark of Alzheimer's pathology . This application highlights the potential for this compound in treating neurodegenerative diseases.
Material Science
2.1 Polymer Synthesis
In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific properties. The presence of bromine and difluoromethoxy groups allows for unique interactions within polymer matrices, potentially enhancing thermal stability and mechanical properties.
2.2 Coatings and Composites
Due to its chemical reactivity, this compound can be incorporated into coatings and composite materials, providing enhanced durability and resistance to environmental factors. Research into its application in protective coatings is ongoing, with promising preliminary results indicating improved performance compared to traditional materials.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Difluoromethoxy vs. Methoxy
- 3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS: 82547-30-6) Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.1 g/mol Key Differences: Replacing the difluoromethoxy group (-OCF₂H) with a methoxy group (-OCH₃) reduces molecular weight by 36 g/mol and eliminates fluorine atoms. The methoxy group is less electron-withdrawing, which may decrease the carboxylic acid’s acidity (pKa) compared to the difluoromethoxy analog. This substitution also reduces metabolic resistance to oxidative degradation, as fluorinated groups often hinder enzyme-mediated metabolism .
Halogenation Patterns
- 3-(5-Bromo-2-fluorophenyl)propanoic acid (CID: 43523011) Molecular Formula: C₉H₈BrFO₂ Molecular Weight: 247.07 g/mol Key Differences: The absence of a difluoromethoxy group and replacement with a single fluorine atom at the 2-position simplifies the structure. The smaller size and reduced electronegativity of fluorine (vs. -OCF₂H) may lower lipophilicity (logP) and alter binding interactions in biological systems .
- 3-(2-Bromo-4,5-difluorophenyl)propanoic acid (CAS: 881189-69-1) Molecular Formula: C₉H₇BrF₂O₂ Molecular Weight: 265.06 g/mol Key Differences: Bromine at the 2-position and two fluorine atoms at the 4- and 5-positions create a sterically hindered and highly electronegative aromatic ring. This may enhance acidity but reduce solubility in aqueous media compared to the difluoromethoxy analog .
Functional Group Modifications
- 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic Acid (CAS: 926227-44-3) Molecular Formula: C₁₀H₉BrFNO₃ Molecular Weight: 290.09 g/mol Key Differences: Introduction of a formamido group (-NHCOR) replaces the propanoic acid’s direct phenyl linkage.
- 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (CAS: 65322-85-2) Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol Key Differences: A branched alkyl (2-methylpropyl) substituent at the 4-position increases lipophilicity (higher logP), favoring passive diffusion across biological membranes. However, the lack of halogens may reduce electrophilic reactivity in medicinal chemistry applications .
Steric and Conformational Effects
- 3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid Molecular Formula: C₁₁H₁₂BrClO₃ Molecular Weight: 307.57 g/mol Key Differences: A phenoxy group replaces the direct phenyl linkage, and the propanoic acid chain includes two methyl groups at the 2-position.
- 3-[5-bromo-2-(oxolan-2-ylmethoxy)phenyl]prop-2-enoic acid Molecular Formula: C₁₄H₁₅BrO₄ Molecular Weight: 335.18 g/mol Key Differences: A tetrahydrofuran-derived (oxolane) substituent and a propenoic acid (acrylic acid) chain enhance rigidity and polarity. The α,β-unsaturated double bond may confer reactivity in Michael addition or conjugation-based drug design .
Data Table: Comparative Overview
Research Findings and Implications
- Acidity : The difluoromethoxy group in the target compound enhances acidity (predicted pKa ~2.5–3.0) compared to methoxy (pKa ~4.0–4.5) and alkyl-substituted analogs, favoring ionic interactions in biological environments .
- Metabolic Stability: Fluorinated substituents like -OCF₂H resist cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-fluorinated derivatives .
- Solubility : Bulkier substituents (e.g., oxolane in ) improve aqueous solubility but may reduce bioavailability due to increased molecular weight.
Preparation Methods
Bromination of Difluoromethoxy-Substituted Phenyl Precursors
- The synthesis begins with a 2-difluoromethoxyphenyl precursor, which undergoes regioselective bromination to install the bromine atom at the 5-position of the aromatic ring.
- Bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination.
- The reaction conditions (solvent, temperature, and time) are optimized to maximize monobromination yield and regioselectivity.
Introduction of the Difluoromethoxy Group
- The difluoromethoxy substituent (–OCHF₂) is introduced via methoxylation reactions involving difluoromethylation reagents.
- Recent advances in late-stage difluoromethylation allow for the formation of the O–CF₂H bond on aromatic systems, often using electrophilic or nucleophilic difluoromethylation reagents.
- For example, coupling of aryl halides with difluoromethylated reagents followed by hydrolysis and decarboxylation steps can yield difluoromethoxy-substituted arenes.
- Catalysts such as palladium complexes and copper iodide are employed to facilitate these coupling reactions.
Formation of the Propanoic Acid Side Chain
- The acrylic acid moiety is introduced through a Heck-type coupling or via Knoevenagel condensation involving the brominated difluoromethoxyphenyl intermediate.
- Alternatively, ester intermediates (e.g., ethyl acrylates) can be hydrolyzed to yield the free acid.
- Oxidative conditions may be applied to convert side chains to carboxylic acids, using oxidants like potassium permanganate or ruthenium-based catalysts.
Industrial Production Considerations
- Industrial synthesis scales up the above laboratory methods with process optimizations to improve yield, purity, and cost-effectiveness.
- Continuous flow reactors and automated synthesis platforms are increasingly used to enhance reaction control and scalability.
- Careful control of bromination and difluoromethoxylation steps is critical to avoid side reactions and ensure product consistency.
Detailed Research Findings and Reaction Analysis
| Step | Reaction Type | Reagents/Conditions | Key Outcomes/Notes |
|---|---|---|---|
| 1 | Bromination | NBS or Br₂, solvent (e.g., dichloromethane), RT | Selective 5-position bromination on difluoromethoxyphenyl ring |
| 2 | Difluoromethoxylation | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, difluoromethylating agent | Efficient introduction of OCHF₂ group via coupling |
| 3 | Side chain formation | Heck coupling or Knoevenagel condensation, base (e.g., K₂CO₃), solvent (DMF) | Formation of acrylic acid or ester intermediates |
| 4 | Hydrolysis/Oxidation | KMnO₄, RuO₄, or I₂/DMSO oxidants | Conversion to propanoic acid functional group |
- The bromination step is highly regioselective due to the directing effects of the difluoromethoxy group.
- Difluoromethoxylation is a key step requiring precise catalytic conditions to form the C–O–CF₂H bond without degradation.
- Side chain formation often utilizes palladium-catalyzed cross-coupling reactions, which are well-established for forming carbon-carbon bonds adjacent to aromatic rings.
- Oxidation steps are carefully controlled to avoid over-oxidation or decomposition of sensitive functional groups.
Representative Synthetic Scheme (Summary)
- Starting Material: 2-difluoromethoxyphenyl derivative
- Step 1: Bromination at 5-position using NBS in an inert solvent at room temperature
- Step 2: Palladium-catalyzed coupling with difluoromethylating reagent to install difluoromethoxy group
- Step 3: Formation of acrylic acid side chain via Heck coupling or Knoevenagel condensation
- Step 4: Hydrolysis and oxidation to yield final this compound
Summary and Expert Notes
- The preparation of this compound is a multi-step process combining aromatic bromination, difluoromethoxylation, and side chain installation.
- Key challenges include achieving regioselectivity in bromination and efficient formation of the difluoromethoxy group.
- Palladium-catalyzed cross-coupling reactions are central to the synthetic strategy.
- Oxidative steps require careful reagent choice to preserve the integrity of the molecule.
- Industrial methods build on these laboratory procedures with process intensification techniques to enhance yield and scalability.
Q & A
Q. What are the optimized synthetic routes for 3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid, and how do reaction conditions impact yield?
Methodological Answer: A patented method for structurally related bromophenyl-difluoropropionic acids involves:
Zinc-mediated coupling : Activated zinc powder in anhydrous THF under nitrogen facilitates propanoic acid chain formation .
Difluoromethoxy introduction : Electrophilic fluorination or substitution using difluoromethylating agents (e.g., ClCF₂O−) at the ortho position of the bromophenyl ring.
Acid workup : Hydrolysis of intermediates under acidic conditions to yield the propanoic acid moiety.
Key Variables:
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Zinc-mediated coupling | Zn | THF | 65–75 | >97 | |
| Suzuki cross-coupling | Pd(PPh₃)₄ | Dioxane | 70–80 | >95 |
Q. How is the structural elucidation of this compound performed, and what spectroscopic data are critical?
Methodological Answer:
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The 5-bromo substituent undergoes cross-coupling with boronic acids (e.g., aryl/heteroaryl boronic acids) using Pd(PPh₃)₄ or Pd(dppf)Cl₂ in THF/water (3:1) at 80°C .
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 100°C) .
- Carboxylic Acid Functionalization : Esterification (via Fisher-Speier) or amide formation using DCC/DMAP .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Stability Profile :
- Degradation Pathways :
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
Methodological Answer: Contradictions often arise from:
- Impurity Sources : Residual zinc or palladium catalysts (mitigated by EDTA washes or SPE purification) .
- Analytical Variability : Use standardized HPLC conditions (C18 column, 0.1% TFA in H₂O/MeOH gradient) for purity assessment .
- Reaction Scalability : Pilot-scale reactions (≥100 g) may require slower reagent addition to control exothermic steps .
Q. Table 2: Common Contradictions and Solutions
| Issue | Root Cause | Resolution Method |
|---|---|---|
| Yield drop at scale | Inefficient mixing | Use flow chemistry |
| Purity <95% | Residual Pd | Chelating resin treatment |
Q. What strategies optimize analytical methods for quantifying trace impurities?
Methodological Answer:
- HPLC-MS : Detect sub-0.1% impurities using a QDa detector with ESI-negative mode (LOD: 0.01 μg/mL) .
- ICP-MS : Quantify residual metals (Zn, Pd) at <1 ppm .
- NMR Spiking : Add 0.5% DMF-d₇ as an internal standard for quantitative ¹H NMR .
Q. What challenges arise during scale-up, and how are they addressed?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling (ΔT <5°C/min) during zinc-mediated steps .
- Solvent Recovery : THF is recycled via distillation (bp 66°C) to reduce costs.
- Regulatory Compliance : Document Pd levels (<10 ppm) per ICH Q3D guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
